molecular formula C46H74N4O10 B12895147 N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide

N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide

Cat. No.: B12895147
M. Wt: 843.1 g/mol
InChI Key: HZEFBMUQVUQVKM-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two nitro groups and two octyloxy groups attached to a phenyl ring, which are further connected through an oxalamide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Properties

Molecular Formula

C46H74N4O10

Molecular Weight

843.1 g/mol

IUPAC Name

N',N'-bis(2-nitro-4,5-dioctoxyphenyl)oxamide

InChI

InChI=1S/C46H74N4O10/c1-5-9-13-17-21-25-29-57-41-33-37(39(49(53)54)35-43(41)59-31-27-23-19-15-11-7-3)48(46(52)45(47)51)38-34-42(58-30-26-22-18-14-10-6-2)44(36-40(38)50(55)56)60-32-28-24-20-16-12-8-4/h33-36H,5-32H2,1-4H3,(H2,47,51)

InChI Key

HZEFBMUQVUQVKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C(=C1)N(C2=CC(=C(C=C2[N+](=O)[O-])OCCCCCCCC)OCCCCCCCC)C(=O)C(=O)N)[N+](=O)[O-])OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide typically involves the reaction of 2-nitro-4,5-bis(octyloxy)aniline with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2-nitro-4,5-bis(octyloxy)aniline and oxalyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. A suitable solvent such as dichloromethane is used, and the reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: Oxalyl chloride is added dropwise to a solution of 2-nitro-4,5-bis(octyloxy)aniline in dichloromethane. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification steps may include additional techniques such as column chromatography and solvent extraction to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

    Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, nucleophiles (e.g., thiols, amines).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N1,N1-Bis(2-amino-4,5-bis(octyloxy)phenyl)oxalamide.

    Substitution: Formation of derivatives with different alkoxy or functional groups.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is primarily related to its functional groups:

    Nitro Groups: Can undergo reduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.

    Oxalamide Linkage: Provides structural stability and can participate in hydrogen bonding interactions with molecular targets.

    Octyloxy Groups: Enhance the compound’s solubility and facilitate its incorporation into various matrices.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar oxalamide linkage but with hydroxy and dimethyl groups instead of nitro and octyloxy groups.

    N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide: Similar structure with oxamide linkage and hydroxy groups.

Uniqueness

N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is unique due to the presence of both nitro and octyloxy groups, which impart distinct chemical reactivity and solubility properties. These features make it suitable for specific applications in research and industry that require these unique characteristics.

Biological Activity

N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is an organic compound known for its unique structural features, including hydrophobic octyloxy chains and nitro groups. These characteristics influence its solubility, reactivity, and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C30H42N4O6C_{30}H_{42}N_4O_6, with a molecular weight of approximately 534.68 g/mol. The compound consists of a central oxalamide group flanked by two nitro-substituted phenyl rings, each substituted with two octyloxy groups. This structure enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain strains of bacteria.
  • Antioxidant Properties : The presence of nitro groups may confer antioxidant activity, which is beneficial in mitigating oxidative stress in biological systems.
  • Potential Anticancer Effects : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has a moderate antimicrobial effect, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value comparable to established antioxidants.

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid20

This suggests that the compound may be beneficial in reducing oxidative damage in cells.

Cytotoxicity Assays

In vitro cytotoxicity tests were performed on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF-720

These findings point towards potential applications in cancer therapy.

Case Studies

Several case studies have investigated the pharmacological applications of similar compounds. For instance, derivatives of nitrophenol compounds have been shown to inhibit specific enzymes involved in cancer progression. These studies support the hypothesis that this compound may also exert similar inhibitory effects.

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